![molecular formula C10H7ClN2O3S B14205985 4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole CAS No. 833474-41-2](/img/structure/B14205985.png)
4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole is a chemical compound that features a thiazole ring substituted with a chloronitrophenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole typically involves the nucleophilic substitution reaction of 2-chloro-4-nitrophenol with a thiazole derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Nucleophilic Substitution: Substituted thiazole derivatives.
Reduction: Amino-substituted thiazole derivatives.
Oxidation: Sulfoxides or sulfones of the thiazole ring.
科学研究应用
4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thiazole ring can also participate in binding to enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
- 2-[(2-Chloro-4-nitrophenoxy)methyl]thiazole
- Methyl (4-chloro-2-nitrophenoxy)acetate
- 2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine
Uniqueness
4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and a thiazole ring makes it a versatile compound for various applications.
属性
CAS 编号 |
833474-41-2 |
|---|---|
分子式 |
C10H7ClN2O3S |
分子量 |
270.69 g/mol |
IUPAC 名称 |
4-[(2-chloro-4-nitrophenoxy)methyl]-1,3-thiazole |
InChI |
InChI=1S/C10H7ClN2O3S/c11-9-3-8(13(14)15)1-2-10(9)16-4-7-5-17-6-12-7/h1-3,5-6H,4H2 |
InChI 键 |
COFSJOCNSWVNIQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC2=CSC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14205909.png)
![{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B14205912.png)
![4-(8,8-Difluoro-1-bicyclo[5.1.0]octanyl)morpholine;hydrochloride](/img/structure/B14205924.png)
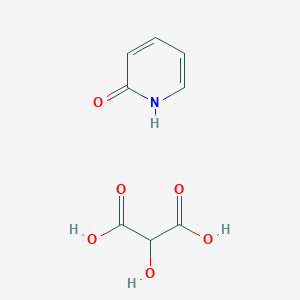
![3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14205934.png)
![1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene](/img/structure/B14205938.png)
![3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione](/img/structure/B14205947.png)
![2,2'-({2-[(4-Nitrobenzoyl)oxy]ethyl}azanediyl)diacetic acid](/img/structure/B14205949.png)
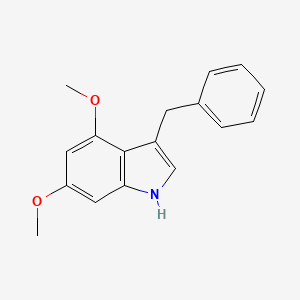

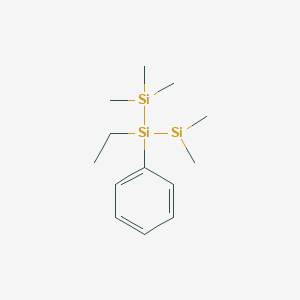
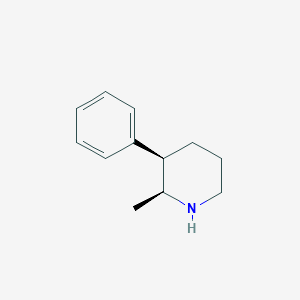
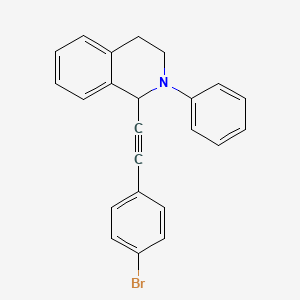
![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
